molecular formula C8H8N2 B1610896 3-Methylimidazo[1,2-a]pyridine CAS No. 5857-45-4

3-Methylimidazo[1,2-a]pyridine

Cat. No.: B1610896
CAS No.: 5857-45-4
M. Wt: 132.16 g/mol
InChI Key: DLTHEPWEENQLKV-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C8H8N2. It has a molecular weight of 132.16 . This compound is recognized as a crucial target product and key intermediate in various branches of chemistry .


Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of its synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3 . Further structural analysis can be performed using X-ray structural analysis .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The compound can also be synthesized from 2-aminopyridines and α-bromoketones under microwave irradiation .

Scientific Research Applications

Synthesis and Catalysis

3-Methylimidazo[1,2-a]pyridine derivatives have been explored for their potential in various chemical syntheses. For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridines was achieved in good to excellent yields using ionic liquids, such as 1-butyl-3-methylimidazolium bromide, demonstrating the role of these compounds in facilitating chemical reactions (Shaabani, Soleimani, & Maleki, 2006). Additionally, zinc iodide has been used to catalyze the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines and α-amino carbonyl compounds, highlighting another catalytic application of these compounds (Han, Ma, Wu, & Huang, 2015).

Biological and Pharmacological Activities

Novel selenylated imidazo[1,2-a]pyridines have been investigated for their potential in breast cancer chemotherapy. These compounds have shown to inhibit cell proliferation and induce apoptosis, suggesting their use as potential antitumor agents (Almeida et al., 2018). Furthermore, some derivatives of this compound have been synthesized as potential antisecretory and cytoprotective antiulcer agents, indicating their potential application in gastrointestinal health (Starrett et al., 1989).

Material Sciences and Photodynamics

Substituent effects on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds have been studied, revealing their potential as novel fluorescent organic materials. The synthesis and study of these compounds contribute to the understanding of their properties and potential applications in material sciences (Tomoda et al., 1999). Additionally, research on thermally irreversible photochromic systems involving diarylethene derivatives with imidazo[1,2-a]pyridine rings indicates their potential application in photoresponsive materials and technologies (Nakayama, Hayashi, & Irie, 1991).

Mechanism of Action

Target of Action

3-Methylimidazo[1,2-a]pyridine is a versatile compound with a wide range of applications in medicinal chemistry . It has been recognized as a significant agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It has also been used as a scaffold for the development of covalent inhibitors, specifically KRAS G12C inhibitors .

Mode of Action

The compound interacts with its targets in a specific manner. For instance, in the context of tuberculosis treatment, it has shown significant activity against the disease . As a covalent inhibitor, it has been utilized to synthesize a series of novel KRAS G12C inhibitors .

Biochemical Pathways

It’s known that the compound has a wide range of applications in medicinal chemistry, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds have shown compatible pharmacokinetic and safety profiles with once-daily dosing .

Result of Action

The compound has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . In the context of cancer treatment, it has been used to synthesize a series of novel KRAS G12C inhibitors, showing potential as a lead compound for the treatment of intractable cancers .

Action Environment

It’s known that the compound has a wide range of applications in medicinal chemistry, suggesting that it may be effective in various environments .

Safety and Hazards

3-Methylimidazo[1,2-a]pyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 3-Methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area of future research .

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-6-9-8-4-2-3-5-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTHEPWEENQLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481500
Record name 3-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-45-4
Record name 3-Methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5857-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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